

# Cost-effectiveness analysis of inotersen compared to other hATTR treatments

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Inotersen sodium |           |
| Cat. No.:            | B15609264        | Get Quote |

# The Economic Tangle of hATTR Therapy: A Cost-Effectiveness Showdown

For Immediate Release

In the complex landscape of treating hereditary transthyretin-mediated amyloidosis (hATTR), a rare and debilitating genetic disorder, the emergence of novel therapies has brought both hope and significant financial considerations. This comprehensive guide offers a detailed cost-effectiveness analysis of inotersen compared to its main competitors: patisiran, vutrisiran, and tafamidis. Aimed at researchers, scientists, and drug development professionals, this report synthesizes clinical efficacy, economic evaluations, and treatment protocols to provide a clear and objective comparison.

Hereditary transthyretin-mediated amyloidosis is characterized by the misfolding of the transthyretin (TTR) protein, leading to the formation of amyloid fibrils that deposit in various organs and tissues, causing progressive neuropathy and cardiomyopathy.[1] The therapeutic strategies for hATTR amyloidosis primarily revolve around two distinct mechanisms: silencing the production of the TTR protein or stabilizing its tetrameric structure to prevent misfolding. Inotersen, patisiran, and vutrisiran are TTR silencers, while tafamidis acts as a TTR stabilizer. [2][3][4][5][6]

## **At a Glance: Comparative Cost-Effectiveness**



The economic viability of these treatments is a critical factor in their accessibility and long-term use. The following table summarizes the available cost-effectiveness data for inotersen and its comparators. It is important to note that these values are often based on different models and assumptions from various health technology assessment agencies, leading to a range of estimates.

| Treatment  | Annual Cost<br>(USD)        | Incremental Cost- Effectiveness Ratio (ICER) per QALY Gained (USD) | Quality-<br>Adjusted Life<br>Years (QALYs)<br>Gained                  | Data<br>Source/Region                 |
|------------|-----------------------------|--------------------------------------------------------------------|-----------------------------------------------------------------------|---------------------------------------|
| Inotersen  | ~\$420,000[2][7]            | \$523,448 -<br>\$1,730,000[7][8]                                   | 2.03 (vs. BSC)[7]                                                     | CADTH<br>(Canada)[7],<br>ICER (US)[8] |
| Patisiran  | \$451,430 -<br>\$677,145[5] | \$736,818 -<br>\$853,000[5][8]                                     | Not explicitly stated in sources                                      | CADTH<br>(Canada)[5],<br>ICER (US)[8] |
| Vutrisiran | ~\$572,164                  | Not deemed<br>cost-effective at<br>submitted price                 | Incremental 0.07 vs. Patisiran, 3.26 vs. Inotersen (high uncertainty) | CADTH<br>(Canada)                     |
| Tafamidis  | ~\$225,000                  | ~\$880,000 (for cardiomyopathy)                                    | 1.29 (vs. usual care for cardiomyopathy)                              | US Study                              |

BSC: Best Supportive Care. QALY: Quality-Adjusted Life Year. ICER values can vary significantly based on the model, comparator, and perspective (e.g., healthcare payer vs. societal).

## Clinical Efficacy: A Head-to-Head Look at the Data



The clinical efficacy of these treatments is primarily evaluated through changes in neurological impairment and quality of life. The modified Neuropathy Impairment Score +7 (mNIS+7) and the Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QOL-DN) questionnaire are key endpoints in major clinical trials.

| Treatment  | Clinical Trial             | Mean Change from<br>Baseline in mNIS+7                                               | Mean Change from<br>Baseline in Norfolk<br>QOL-DN   |
|------------|----------------------------|--------------------------------------------------------------------------------------|-----------------------------------------------------|
| Inotersen  | NEURO-TTR                  | -19.7 points vs.<br>placebo<br>(improvement)[9]                                      | -11.7 points vs. placebo (improvement)[9]           |
| Patisiran  | APOLLO                     | -33.99 points vs.<br>placebo<br>(improvement)[10]                                    | -21.1 points vs. placebo (improvement)              |
| Vutrisiran | HELIOS-A                   | -17.00 points vs. external placebo (improvement)[11]                                 | -16.2 points vs. external placebo (improvement)[11] |
| Tafamidis  | Fx-005<br>(Polyneuropathy) | Trend towards fewer NIS-LL responders (not statistically significant in ITT)[6] [12] | No significant difference in ITT population[6][12]  |

A negative change from baseline indicates improvement in both mNIS+7 and Norfolk QOL-DN scores. NIS-LL: Neuropathy Impairment Score-Lower Limbs; ITT: Intent-to-Treat population.

## **Unpacking the Mechanisms: How These Drugs Work**

The distinct mechanisms of action of these therapies are crucial to understanding their clinical profiles. TTR silencers, like inotersen, patisiran, and vutrisiran, aim to reduce the production of the TTR protein in the liver, thereby decreasing the amount of misfolded protein that can form amyloid deposits.[2][3][4] In contrast, tafamidis works by binding to and stabilizing the TTR tetramer, preventing it from dissociating into monomers that can misfold and aggregate.[5][6]





Click to download full resolution via product page

Figure 1: Mechanisms of action for hATTR treatments.

#### A Look Inside the Trials: Experimental Protocols

The foundational evidence for the efficacy and safety of these treatments comes from rigorous clinical trials. Understanding their design is essential for interpreting the resulting data.

Inotersen: The NEURO-TTR Study

The NEURO-TTR trial was a Phase 3, randomized, double-blind, placebo-controlled study that enrolled 172 patients with hATTR polyneuropathy.[13] Participants were randomized in a 2:1 ratio to receive either 300 mg of inotersen or a placebo via subcutaneous injection once weekly for 15 months.[13] The co-primary endpoints were the change from baseline in the mNIS+7 and the Norfolk QOL-DN total score.[13]



Patisiran: The APOLLO Study

The APOLLO study was a Phase 3, randomized, double-blind, placebo-controlled, global trial involving 225 patients with hATTR polyneuropathy.[14] Patients were randomized 2:1 to receive either 0.3 mg/kg of patisiran or a placebo as an intravenous infusion every three weeks for 18 months.[14] The primary endpoint was the change from baseline in the mNIS+7 score.[14]

Vutrisiran: The HELIOS-A Study

The HELIOS-A study was a Phase 3, global, open-label, randomized trial that enrolled 164 patients with hATTR polyneuropathy.[15][16] Patients were randomized in a 3:1 ratio to receive either 25 mg of vutrisiran via subcutaneous injection every three months or 0.3 mg/kg of patisiran intravenously every three weeks (as a reference arm) for 18 months.[17] The efficacy of vutrisiran was compared to an external placebo group from the APOLLO study for the primary endpoint, which was the change from baseline in mNIS+7 at 9 months.[16]

Tafamidis: The Fx-005 and ATTR-ACT Studies

The Fx-005 study was a randomized, double-blind trial that evaluated tafamidis in 128 patients with V30M TTR familial amyloid polyneuropathy.[6][12] Patients received either 20 mg of tafamidis or a placebo daily for 18 months. The co-primary endpoints were the Neuropathy Impairment Score-Lower Limbs (NIS-LL) responder analysis and the change in the Norfolk QOL-DN total score.[6][12] The ATTR-ACT study, on the other hand, was a Phase 3 trial in 441 patients with transthyretin amyloid cardiomyopathy, evaluating the efficacy of 20 mg or 80 mg of tafamidis daily compared to placebo over 30 months.[18] The primary outcome was a hierarchical combination of all-cause mortality and cardiovascular-related hospitalizations.[18]

#### **Navigating the Economic Evaluation Maze**

A cost-effectiveness analysis for these high-cost therapies involves a complex workflow, integrating clinical trial data with economic modeling to inform healthcare policy and reimbursement decisions.





Click to download full resolution via product page

Figure 2: Workflow of a cost-effectiveness analysis.

#### Conclusion

The treatment of hATTR amyloidosis has been revolutionized by the introduction of TTR silencers and stabilizers. While these therapies offer significant clinical benefits in slowing disease progression and improving quality of life, their high costs present a substantial challenge to healthcare systems. This analysis reveals that while inotersen demonstrates



clinical efficacy, its cost-effectiveness, like that of its competitors, remains a subject of intense scrutiny by health technology assessment bodies. The choice between these therapies will likely involve a multifaceted consideration of clinical efficacy, safety profiles, patient convenience, and, critically, the negotiated price and value-based agreements that can be established with payers. For researchers and drug development professionals, the ongoing evaluation of long-term data and real-world evidence will be paramount in further clarifying the comparative value of these innovative treatments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. amyloidosissupport.org [amyloidosissupport.org]
- 2. Pharmacoeconomic Review Report: Inotersen (Tegsedi): (Akcea Therapeutics, Inc.) [Internet] PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CADTH Canadian Drug Expert Committee Recommendation: Inotersen (Tegsedi Akcea Therapeutics, Inc.) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cost Comparison Pharmacoeconomic Review Report: Patisiran (Onpattro) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Executive Summary Pharmacoeconomic Review Report: Patisiran (Onpattro) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Executive Summary Pharmacoeconomic Review Report: Inotersen (Tegsedi) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. jmcp.org [jmcp.org]
- 9. [PDF] Inotersen Treatment for Patients with Hereditary Transthyretin Amyloidosis |
   Semantic Scholar [semanticscholar.org]
- 10. HELIOS-A: A Study of Vutrisiran (ALN-TTRSC02) in Patients With Hereditary Transthyretin Amyloidosis (hATTR Amyloidosis) [ctv.veeva.com]
- 11. icer.org [icer.org]







- 12. Tafamidis for transthyretin familial amyloid polyneuropathy: a randomized, controlled trial
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ionis Pharmaceuticals Announces Phase 3 NEURO-TTR Study of Inotersen (IONIS-TTR Rx) Meets Both Primary Endpoints | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 14. Trial design and rationale for APOLLO, a Phase 3, placebo-controlled study of patisiran in patients with hereditary ATTR amyloidosis with polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. HELIOS-A Study Design | AMVUTTRA® (vutrisiran) HCP [amvuttrahcp.com]
- 17. alnylam.com [alnylam.com]
- 18. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [Cost-effectiveness analysis of inotersen compared to other hATTR treatments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15609264#cost-effectiveness-analysis-of-inotersencompared-to-other-hattr-treatments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com